Essential Core Structure: Anti-C. elegans Activity Lost in All 19 MPO Derivatives
The parent compound 5-(4-methoxyphenyl)-oxazole (MPO) acts as an inhibitor of C. elegans hatch and growth. The synthesis of nineteen chemically modified MPO derivatives, including variations at the oxazole ring and pendant groups, resulted in a complete loss of this anti-nematodal activity [1]. This finding underscores that the 4-methoxyphenyl-oxazole core present in 4-Oxazolecarboxamide, 5-(4-methoxyphenyl)- is structurally privileged and non-substitutable for this specific biological effect.
| Evidence Dimension | C. elegans hatch and growth inhibition activity |
|---|---|
| Target Compound Data | Active (inhibition observed) |
| Comparator Or Baseline | 19 synthesized MPO derivatives with various modifications |
| Quantified Difference | 100% (all 19 derivatives showed no effect) |
| Conditions | In vitro C. elegans hatch and growth assays; fungal culture broth isolated MPO |
Why This Matters
For research targeting nematode biology or screening for novel anthelmintics, this compound's core structure is validated as the minimal essential pharmacophore, distinguishing it from other oxazole analogs that lack this defined activity.
- [1] Yamamuro D, et al. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorg Med Chem Lett. 2015;25(2):313-6. PMID: 25488842. View Source
